

# Application Notes: Ceftaroline Anhydrous Base for In vitro Susceptibility Testing

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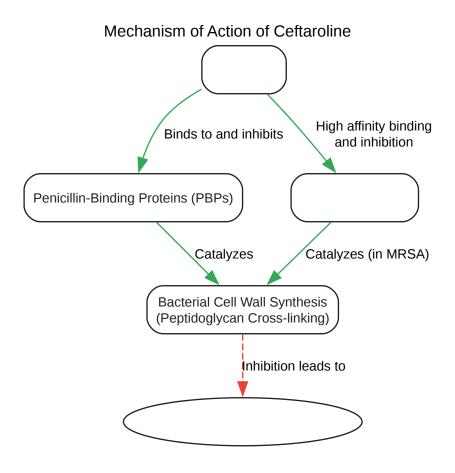
#### Introduction

Ceftaroline, the active form of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic. It exhibits a broad spectrum of bactericidal activity against many Gram-positive and Gram-negative bacteria. Notably, it is one of the few β-lactam antibiotics effective against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae.[1][2] These application notes provide a comprehensive overview of the use of **ceftaroline anhydrous base** for in vitro susceptibility testing, a critical procedure in clinical microbiology laboratories to guide appropriate antimicrobial therapy.

#### Mechanism of Action

Like other  $\beta$ -lactam antibiotics, ceftaroline's bactericidal effect is mediated by the inhibition of bacterial cell wall synthesis.[2][3] Ceftaroline binds to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. This binding inactivates the PBPs, leading to a disruption of cell wall integrity, and ultimately, cell lysis and death.[2][3] A key feature of ceftaroline is its high affinity for PBP2a, the modified PBP encoded by the mecA gene in MRSA, which is responsible for resistance to most other  $\beta$ -lactams.[4]





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**Figure 1:** Mechanism of action of ceftaroline.

# **Spectrum of Activity**

Ceftaroline has demonstrated in vitro activity against a wide range of pathogens, including:

- Gram-positive aerobes:Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains), Streptococcus pneumoniae (including penicillin-susceptible and resistant strains), Streptococcus pyogenes, Streptococcus agalactiae, and Streptococcus dysgalactiae.[2][5]
- Gram-negative aerobes: Escherichia coli, Klebsiella pneumoniae, Klebsiella oxytoca, and Haemophilus influenzae. [6]



While active against some Gram-negative organisms, its efficacy is comparatively weaker than some later-generation cephalosporins.[3] It is important to note that ceftaroline is not typically active against Pseudomonas aeruginosa.[7]

## **Data Presentation**

The susceptibility of a bacterial isolate to ceftaroline is determined by comparing the minimal inhibitory concentration (MIC) or zone of inhibition to established breakpoints. These breakpoints are published by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: CLSI Interpretive Criteria for Ceftaroline

| Organism               | Method | MIC (μg/mL)<br>Interpretive Criteria | Zone Diameter<br>(mm) Interpretive<br>Criteria |
|------------------------|--------|--------------------------------------|------------------------------------------------|
| S                      | SDD    |                                      |                                                |
| Staphylococcus aureus  | MIC    | ≤1                                   | 2-4                                            |
| Disk Diffusion (30 μg) | -      | -                                    |                                                |

S = Susceptible; SDD = Susceptible-Dose Dependent; R = Resistant. Data from CLSI M100 documents.[8][9][10]

Table 2: EUCAST Interpretive Criteria for Ceftaroline

| Organism              | Method | MIC (μg/mL)<br>Interpretive Criteria | Zone Diameter<br>(mm) Interpretive<br>Criteria |
|-----------------------|--------|--------------------------------------|------------------------------------------------|
| S                     | R      |                                      |                                                |
| Staphylococcus aureus | MIC    | ≤1                                   | >1                                             |
| Disk Diffusion (5 μg) | -      | -                                    |                                                |



S = Susceptible; R = Resistant. Data from EUCAST breakpoint tables.[11][12][13]

Table 3: Quality Control Ranges for Ceftaroline Susceptibility Testing

| Quality Control<br>Strain            | Method                 | MIC (μg/mL) | Zone Diameter<br>(mm) |
|--------------------------------------|------------------------|-------------|-----------------------|
| Staphylococcus aureus ATCC® 29213    | Broth Microdilution    | 0.12 - 0.5  | -                     |
| Staphylococcus<br>aureus ATCC® 25923 | Disk Diffusion (30 μg) | -           | 26 - 35               |
| Staphylococcus<br>aureus ATCC® 29213 | Disk Diffusion (5 μg)  | -           | 24 - 30               |

Data from CLSI and EUCAST guidelines.[9][13][14]

# **Experimental Protocols**

Accurate and reproducible in vitro susceptibility testing is paramount for clinical decision-making. The following are detailed protocols for determining the susceptibility of bacterial isolates to **ceftaroline anhydrous base**.

# Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

#### Materials:

- Ceftaroline anhydrous base
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates



- Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
- Sterile saline or broth for inoculum preparation
- Incubator (35 ± 2°C)
- Pipettes and sterile tips

#### Procedure:

- Preparation of Ceftaroline Stock Solution: Prepare a stock solution of ceftaroline
   anhydrous base in a suitable solvent as recommended by the manufacturer. Further dilute
   the stock solution to prepare a series of working solutions in CAMHB.
- Preparation of Microtiter Plates: Dispense 50 μL of CAMHB into each well of a 96-well microtiter plate.
- Serial Dilution: Add 50 μL of the highest concentration ceftaroline working solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 μL from the first well to the second, and so on, down the plate. Discard the final 50 μL from the last well. This will result in a range of ceftaroline concentrations in the wells.
- Inoculum Preparation: Prepare a bacterial suspension from 4-5 colonies grown overnight on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the microtiter plate wells.
- Inoculation: Add 50  $\mu$ L of the standardized and diluted bacterial inoculum to each well of the microtiter plate. This will bring the final volume in each well to 100  $\mu$ L.
- Controls: Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only) for each isolate tested.
- Incubation: Incubate the microtiter plates at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.



 Reading Results: The MIC is the lowest concentration of ceftaroline at which there is no visible growth (turbidity) in the well.

## **Protocol 2: Kirby-Bauer Disk Diffusion Method**

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

#### Materials:

- Ceftaroline disks (5 μg for EUCAST, 30 μg for CLSI)
- Mueller-Hinton Agar (MHA) plates
- Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Incubator (35 ± 2°C)
- Ruler or caliper for measuring zone diameters

#### Procedure:

- Inoculum Preparation: Prepare a bacterial suspension from 4-5 colonies grown overnight on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
- Inoculation of MHA Plate: Within 15 minutes of standardizing the inoculum, dip a sterile
  cotton swab into the suspension and remove excess fluid by pressing it against the inside of
  the tube.[6] Swab the entire surface of the MHA plate three times, rotating the plate
  approximately 60 degrees between each swabbing to ensure even distribution of the
  inoculum.[6]
- Application of Disks: Aseptically apply the ceftaroline disk to the surface of the inoculated MHA plate using sterile forceps or a disk dispenser.[6] Gently press the disk to ensure complete contact with the agar.

## Methodological & Application





- Incubation: Invert the plates and incubate at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the ceftaroline disk to the nearest millimeter.
- Interpretation: Compare the measured zone diameter to the interpretive criteria provided by CLSI or EUCAST to determine if the isolate is susceptible, intermediate/susceptible-dose dependent, or resistant.



# Preparation Prepare Ceftaroline Prepare Cation-Adjusted Prepare 0.5 McFarland Stock Solution Mueller-Hinton Broth (CAMHB) Bacterial Inoculum Plate Setup Perform Serial Dilutions of Ceftaroline in Microtiter Plate Inoculate Wells with Standardized Bacterial Suspension **Analysis** Incubate at 35°C for 16-20 hours Read MIC as Lowest Concentration with No Visible Growth

#### Experimental Workflow for MIC Determination

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Figure 2: Workflow for MIC determination.



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